molecular formula C16H18N2O3S B2750166 3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea CAS No. 101289-36-5

3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea

Cat. No.: B2750166
CAS No.: 101289-36-5
M. Wt: 318.39
InChI Key: CZHCDTXIWCBSSU-UHFFFAOYSA-N
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Description

3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to a 4-methylphenyl ring and a phenylethyl group linked to a urea moiety

Preparation Methods

The synthesis of 3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base, followed by the addition of isocyanate. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, with common reagents including sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar compounds to 3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea include:

    4-Methylbenzenesulfonamide: Lacks the phenylethyl group, resulting in different chemical properties and applications.

    N-(2-Phenylethyl)-4-methylbenzenesulfonamide: Similar structure but with an amide instead of a urea moiety, leading to variations in reactivity and biological activity.

    4-Methylphenylsulfonylurea: Lacks the phenylethyl group, affecting its solubility and interaction with biological targets.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-13-7-9-15(10-8-13)22(20,21)18-16(19)17-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHCDTXIWCBSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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